molecular formula C18H15FN4O3S2 B2465940 2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392293-79-7

2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2465940
CAS RN: 392293-79-7
M. Wt: 418.46
InChI Key: WWTCRTRFBNMYGP-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound with a molecular weight of 416.43 . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .


Molecular Structure Analysis

The molecular formula of the compound is C19H17FN4O4S . The structure includes a 1,3,4-thiadiazole ring, a benzamide group, and a methoxyaniline group .

Scientific Research Applications

Inhibition of Tumor-associated Carbonic Anhydrase IX

A study by Ilies et al. (2003) on halogenated sulfonamides, including derivatives related to the query compound, explored their inhibition of tumor-associated carbonic anhydrase IX (CA IX). This isozyme is linked to tumorigenesis, making these compounds potential antitumor agents. The research revealed that both simple aromatic and heterocyclic compounds showed potent inhibition of CA IX, suggesting a pathway for designing selective inhibitors with therapeutic applications in cancer treatment (Ilies et al., 2003).

Future Directions

The compound could be a subject of future research due to the pharmacological potential of 1,3,4-thiadiazole derivatives . Further studies could focus on the exploration of its potential biological activities and the optimization of its synthesis process.

properties

IUPAC Name

2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S2/c1-26-12-8-6-11(7-9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTCRTRFBNMYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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